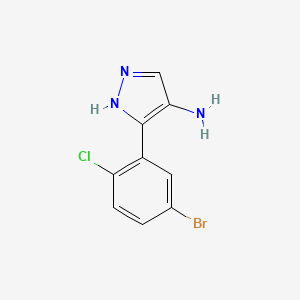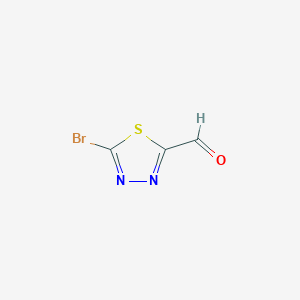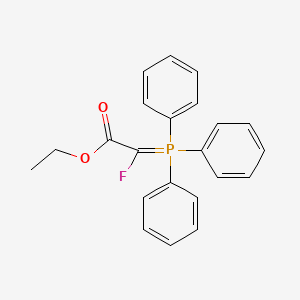
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a specialized organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a triphenylphosphoranylidene group attached to an ethyl 2-fluoroacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with ethyl 2-fluoroacetate in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranylidene derivatives.
Scientific Research Applications
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate exerts its effects is primarily through its role as a Wittig reagent. The compound reacts with carbonyl compounds to form alkenes via a [2+2] cycloaddition mechanism. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the alkene product and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (triphenylphosphoranylidene)acetate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Benzyl (triphenylphosphoranylidene)acetate: Contains a benzyl group, which can influence the reactivity and selectivity of the Wittig reaction.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter the electronic properties and reactivity of the compound, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C22H20FO2P |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H20FO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
VBMYGHKRCAPMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


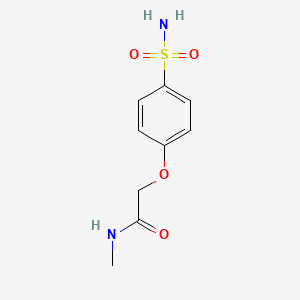
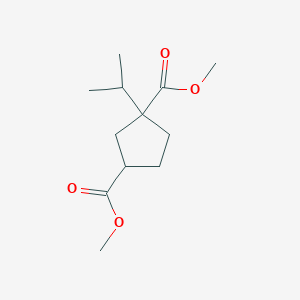
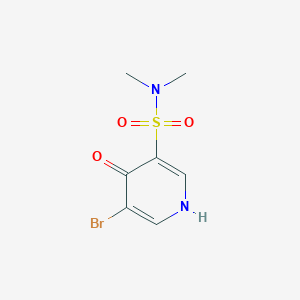

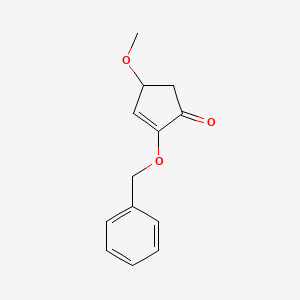
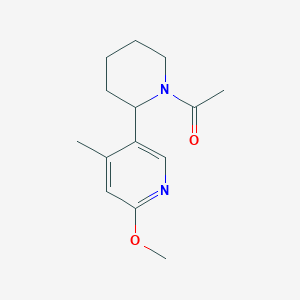
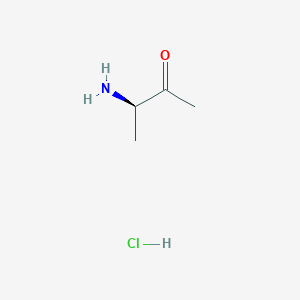
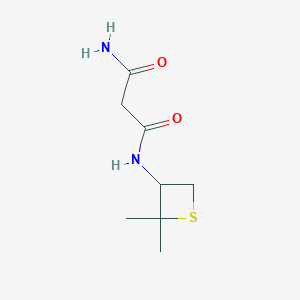
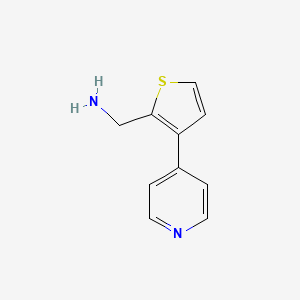
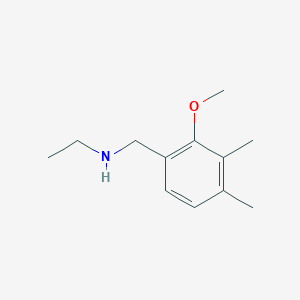

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
